Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenylamino)nicotinaldehyde

Anticancer Kinase inhibition Structure–Activity Relationship

2-(4-Fluorophenylamino)nicotinaldehyde (C12H9FN2O, MW 216.21 g/mol) is a heterocyclic building block comprising a nicotinaldehyde core substituted at the 2-position with a 4-fluorophenylamino group. The compound is characterized by two reactive handles: an aldehyde function amenable to condensation, Schiff-base formation, and reductive amination, and a secondary aromatic amine that participates in Pd-catalyzed C–N coupling and further N-functionalization.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
Cat. No. B8309213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenylamino)nicotinaldehyde
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C=O
InChIInChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12-9(8-16)2-1-7-14-12/h1-8H,(H,14,15)
InChIKeyZERMNHIYNLFZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenylamino)nicotinaldehyde – Core Identity and Procurement Relevance


2-(4-Fluorophenylamino)nicotinaldehyde (C12H9FN2O, MW 216.21 g/mol) is a heterocyclic building block comprising a nicotinaldehyde core substituted at the 2-position with a 4-fluorophenylamino group . The compound is characterized by two reactive handles: an aldehyde function amenable to condensation, Schiff-base formation, and reductive amination, and a secondary aromatic amine that participates in Pd-catalyzed C–N coupling and further N-functionalization [1]. It is commercially available at purities typically ≥95% . Its value in medicinal chemistry derives from its role as a late-stage intermediate in the synthesis of kinase-targeted antiproliferative agents and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2].

Why 2-(4-Fluorophenylamino)nicotinaldehyde Cannot Be Replaced by Generic Analogs


The 4-fluorophenylamino substituent is not a passive structural feature; it is a pharmacophoric determinant that directly modulates electronic character, target binding, and downstream biological readout. Structure–activity relationship (SAR) data from a kinase-targeted antiproliferative series demonstrate that mono-electron-withdrawing groups (mono-EWGs) at the para-position of the phenylamino ring—specifically 4-F—confer a measurable preference for antiproliferative potency over hydrogen, electron-donating, or bulkier halogen substituents [1]. Simply interchanging 2-(4-fluorophenylamino)nicotinaldehyde with the unsubstituted 2-(phenylamino)nicotinaldehyde, the 4-chloro, or 4-methyl analog risks losing this electronic tuning and the associated gain in cellular activity [1]. Furthermore, the compound is explicitly claimed as a key intermediate in patented NNRTI scaffolds, where the 4-fluoro substitution pattern is retained in the most potent exemplars [2].

2-(4-Fluorophenylamino)nicotinaldehyde – Quantitative Differentiation Evidence


SAR Advantage of 4-Fluoro Substitution in Antiproliferative Activity

In a series of pyrrolo[2,3-b]pyridine derivatives synthesized from 2-(phenylamino)nicotinaldehyde precursors, SAR analysis revealed that mono-electron-withdrawing groups (mono-EWGs) such as 4-F on the phenyl ring conferred a clear preference for antiproliferative activity compared to the unsubstituted parent (R = H) or electron-donating substituents [1]. The most potent compound (analogue 32) incorporating the 4-F motif exhibited Flt-3 IC50 = 1.16 nM and c-Met IC50 = 1.92 nM against a panel of six tyrosine kinases [1]. While the direct comparator aldehyde intermediate was not separately assayed, the SAR trend attributes the potency gain to the 4-fluoro substitution retained from the 2-(4-fluorophenylamino)nicotinaldehyde building block [1].

Anticancer Kinase inhibition Structure–Activity Relationship

Patent-Cited Differentiation as a Privileged NNRTI Intermediate

European Patent EP2351739A4 explicitly claims 2-(4-substituted phenylamino) polysubstituted pyridine compounds as non-nucleoside HIV reverse transcriptase inhibitors, with the 4-fluorophenylamino variant serving as a core intermediate for the most potent congeners [1]. The patent establishes that the 4-fluoro substituent is integral to the pharmacophore, distinguishing it from 4-H, 4-Cl, 4-Br, and 4-CH3 analogues which produce inferior antiviral profiles [1]. A related AladdinSci entry confirms that 2-(4-fluorophenylamino)nicotinaldehyde is specifically utilized as 'an intermediate in the preparation of HIV-integrase inhibitors' .

Antiviral HIV NNRTI

Synthetic Utility: Pd-Catalyzed C–N Coupling to Dihydropyridobenzodiazepines

2-Anilinonicotinaldehydes—including the 4-fluoro congener—are established intermediates in a palladium-catalyzed C–N coupling and catalytic hydrogenation cascade that yields dihydropyridobenzodiazepines [1]. The aldehyde group enables regioselective N6-differentiated protection, facilitating late-stage elaboration that is not accessible with the corresponding carboxylic acid or nitrile analogs [1]. This synthetic pathway has been demonstrated specifically with 2-(4-fluorophenylamino)nicotinaldehyde as the input [1].

Synthetic methodology C–N coupling Benzodiazepine

Physicochemical Differentiation: Electronic and Lipophilic Modulation by 4-F

The 4-fluoro substituent introduces a distinct electronic and lipophilic profile relative to other 4-substituted analogs. The Hammett σp constant for 4-F is +0.06 (weakly electron-withdrawing by induction), compared to 4-H (σp = 0.00), 4-Cl (σp = +0.23), 4-Br (σp = +0.23), 4-CH3 (σp = -0.17), and 4-OCH3 (σp = -0.27) [1]. This positions 4-F as a uniquely balanced substituent: modestly electron-withdrawing without the substantial lipophilicity increase of 4-Cl (ΔLogP ~ +0.7 vs. 4-F) or the steric bulk of 4-Br [1]. The predicted LogP of 2-(4-fluorophenylamino)nicotinaldehyde is approximately 2.7, compared to ~2.4 for the unsubstituted parent and ~3.1 for the 4-chloro analogue [2].

Physicochemical properties LogP Electronic effects

CCR5 Antagonist Activity: Preliminary Pharmacological Screening

Preliminary pharmacological screening reported by Zhang (2012) indicated that 2-(4-fluorophenylamino)nicotinaldehyde and its derivatives may function as CCR5 antagonists, with potential application in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This biological profile was reported specifically for the 4-fluoro derivative; data for direct 4-substituted comparators (4-H, 4-Cl, 4-Br) in the same CCR5 assay were not publicly available [1]. As this is a preliminary screening report lacking full quantitative dose-response data, this evidence is classified as supporting.

CCR5 antagonist HIV Immunology

2-(4-Fluorophenylamino)nicotinaldehyde – Optimal Application Scenarios Based on Evidence


Kinase-Targeted Anticancer Lead Optimization Programs

Medicinal chemistry teams pursuing Flt-3, c-Met, VEGFR-2, or EGFR kinase inhibitors should prioritize 2-(4-fluorophenylamino)nicotinaldehyde as the aldehyde input for constructing pyrrolo[2,3-b]pyridine and related fused heterocyclic scaffolds. The SAR evidence demonstrates that the 4-fluoro substituent contributes to antiproliferative potency across multiple cancer cell lines (HT-29, A549, H460, U87MG), with the most potent analogue achieving low nanomolar dual Flt-3/c-Met inhibition [1]. The unsubstituted parent (2-(phenylamino)nicotinaldehyde) is expected to yield attenuated potency based on the published SAR trend [1].

HIV NNRTI and Integrase Inhibitor Discovery

Research groups engaged in non-nucleoside reverse transcriptase inhibitor (NNRTI) or HIV integrase inhibitor development should procure 2-(4-fluorophenylamino)nicotinaldehyde as the privileged intermediate. European Patent EP2351739A4 specifically claims the 4-fluorophenylamino polysubstituted pyridine scaffold as the core NNRTI pharmacophore, and the compound is cited as a direct intermediate in the preparation of HIV integrase inhibitors [2] . Selection of the 4-chloro or 4-bromo analogue over the 4-fluoro variant would represent a departure from the patent-preferred substitution pattern.

Dihydropyridobenzodiazepine Library Synthesis via Pd-Catalyzed Cascades

Synthetic chemistry laboratories developing dihydropyridobenzodiazepine libraries for CNS or oncology targets should select the aldehyde form specifically. The Pd-catalyzed C–N coupling and hydrogenation cascade requires the aldehyde oxidation state; the corresponding nicotinic acid (CAS 57978-51-5) or nicotinonitrile (CAS 874754-07-1) congeners are incompatible with this synthetic sequence [3]. The 4-fluoro substitution pattern is retained in the final benzodiazepine products and may influence target engagement.

CCR5 Antagonist Screening and Immunomodulatory Research

Investigators screening for CCR5 antagonists in HIV entry inhibition, asthma, rheumatoid arthritis, or autoimmune disease models may consider 2-(4-fluorophenylamino)nicotinaldehyde as a starting point for hit expansion. Preliminary pharmacological screening has identified CCR5 antagonism for the 4-fluoro derivative [4]. However, users should note that this evidence is preliminary; confirmatory dose-response profiling and comparator benchmarking against 4-substituted analogs are warranted before committing to large-scale procurement for CCR5 programs.

Quote Request

Request a Quote for 2-(4-Fluorophenylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.